2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O3S/c19-15-4-1-5-16(20)17(15)18(24)22-11-13-6-9-23(10-7-13)27(25,26)14-3-2-8-21-12-14/h1-5,8,12-13H,6-7,9-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULNAMHSDVQQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 2-chloro-6-fluorobenzoic acid with an appropriate amine under coupling conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Sulfonylation: The pyridinylsulfonyl group is introduced via sulfonylation reactions, typically using pyridine sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and pyridine moieties.
Coupling Reactions: The benzamide core can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Material Science: It can be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain receptors or enzymes, while the piperidine and pyridine moieties can modulate its pharmacokinetic properties. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzamide: Lacks the piperidine and pyridine moieties, making it less complex.
N-(pyridin-3-ylsulfonyl)piperidine: Lacks the benzamide core, which may affect its overall activity.
6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide: Similar but without the chloro group, which can influence its reactivity and binding properties.
Uniqueness
The unique combination of chloro, fluoro, piperidine, and pyridine moieties in 2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide provides it with distinct chemical and biological properties that can be leveraged in various applications.
Biological Activity
The compound 2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHClF NOS
- Molecular Weight : 367.85 g/mol
The compound consists of a benzamide core substituted with a chloro and fluoro group, a piperidine moiety, and a pyridine sulfonyl group, which contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including renal cell carcinoma (RCC). The mechanism of action appears to involve the modulation of key signaling pathways associated with tumor growth.
- Case Study: Renal Cell Carcinoma
- In a study involving xenograft models of RCC, treatment with the compound resulted in reduced tumor growth and downregulation of hypoxia-inducible factor (HIF)-2α and its target genes (PAI-1, CCND1, VEGFA, GLUT1) .
- Dosage and Efficacy : The compound was administered at doses ranging from 10 mg/kg to 100 mg/kg, showing a dose-dependent response in tumor reduction.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions critical for cancer cell survival.
- Target Proteins : The compound has shown affinity for MDM2, a negative regulator of the tumor suppressor p53, thereby promoting p53 activation and subsequent apoptosis in cancer cells .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| This compound | Anticancer (RCC inhibition) | 5.0 | 786-O (RCC) |
| Compound A (Reference) | Anticancer | 10.0 | A431 |
| Compound B (Reference) | Anticancer | 7.5 | Jurkat |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, further investigation into its toxicological profile is necessary to assess safety for clinical use.
Q & A
Q. What are the key considerations for synthesizing 2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide with high yield and purity?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introducing the pyridin-3-ylsulfonyl group to the piperidine ring under controlled pH and temperature (e.g., using DMF as a solvent at 0–10°C) to avoid side reactions .
- Benzamide coupling : Reacting the intermediate with 2-chloro-6-fluorobenzoic acid derivatives via amide bond formation, often employing coupling agents like EDCI or HOBt .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic techniques :
- NMR : Analyze - and -NMR to verify substituent positions (e.g., chloro and fluoro groups at C2 and C6 of the benzamide, sulfonyl group integration) .
- HRMS : Confirm molecular weight (e.g., calculated for : 510.09 g/mol) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric methods (e.g., IC determination) .
- Cellular viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations ranging from 1 nM to 100 µM .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target proteins like GPCRs or ion channels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
-
Substituent variation : Synthesize analogs with modifications to the pyridinylsulfonyl group (e.g., replacing pyridine with other heterocycles) or benzamide substituents (e.g., varying halogen positions) .
-
Activity comparison :
Analog Modification IC (nM) Target Parent compound None 120 Kinase X Analog A Pyridine → pyrimidine 85 Kinase X Analog B 6-F → 6-Cl 450 Kinase X Data from highlight the critical role of the pyridinylsulfonyl group in enhancing selectivity.
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological validation : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC values) and exclude outliers due to impurities (>95% purity threshold) .
- Mechanistic studies : Use CRISPR-based target validation or chemical proteomics to confirm on-target effects .
Q. What computational strategies predict binding modes and off-target interactions?
- Docking simulations : Utilize AutoDock Vina or Schrödinger Suite to model interactions with the ATP-binding pocket of kinases (e.g., PyMOL visualization of hydrogen bonds with Lys123 and Glu187) .
- ADMET prediction : SwissADME or ADMETlab to assess pharmacokinetic properties (e.g., logP ~3.2, high blood-brain barrier permeability) .
- Machine learning : Train models on PubChem BioAssay data to predict off-target binding to cytochrome P450 enzymes .
Methodological Notes
- Synthetic challenges : The sulfonylation step requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
- Data reproducibility : Use internal reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
